molecular formula C11H9NO7 B3017980 4,5-Diacetoxy-2-nitrobenzaldehyde CAS No. 15794-35-1

4,5-Diacetoxy-2-nitrobenzaldehyde

Cat. No. B3017980
CAS RN: 15794-35-1
M. Wt: 267.193
InChI Key: SBFRITRWHINWHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DMNB involves the introduction of acetoxy and nitro functional groups onto a benzaldehyde scaffold. Specific synthetic routes and experimental details can be found in relevant literature .

Scientific Research Applications

1. Chemical Reactions and Compound Synthesis

4,5-Diacetoxy-2-nitrobenzaldehyde, a derivative of nitrobenzaldehyde, has been studied for its role in various chemical reactions. Ángeles et al. (2001) explored its reactivity in the Hantzsch reaction, leading to the formation of isomeric dihydropyridines and tricyclic compounds. Such reactions are essential in synthesizing diverse chemical structures with potential applications in pharmacology and materials science (E. Ángeles et al., 2001).

2. X-ray Crystallography Studies

The structural analysis of derivatives of this compound has been conducted through X-ray crystallography. Huang et al. (1996) reported the structural characterization of a related compound, providing insights into molecular configurations, which is crucial for understanding its reactivity and potential applications in material science and drug design (S. D. Huang et al., 1996).

3. Photolytic Properties and Actinometry

This compound's photolytic properties have been examined in the context of actinometry. Galbavy et al. (2010) studied the photochemical properties of 2-nitrobenzaldehyde derivatives, highlighting their potential as actinometers for measuring light intensities in various environments. Such properties are significant for environmental studies and photochemical reaction monitoring (E. S. Galbavy et al., 2010).

4. Use in Catalysis

The derivative's utility in catalysis has been explored. Santos et al. (2003) investigated its role in the olefination of aldehydes, a critical process in organic synthesis. The study highlights its potential as a catalyst or substrate in organic reactions, which is essential for developing new synthetic methodologies (Ana M. C. Santos et al., 2003).

5. Potential in Radiopharmaceutical Synthesis

Research by Orlovskaja et al. (2016) investigated the synthesis of fluorine-18 labeled derivatives of this compound. This research is particularly relevant in the context of developing radiopharmaceuticals for positron emission tomography, a critical diagnostic tool in medicine (V. V. Orlovskaja et al., 2016).

Mechanism of Action

  • DNA-PK Inhibition : DMNB acts as a potent inhibitor of DNA-dependent protein kinase (DNA-PK) with an IC50 of 15 μM . DNA-PK plays a crucial role in DNA repair and cell survival.

properties

IUPAC Name

(2-acetyloxy-5-formyl-4-nitrophenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO7/c1-6(14)18-10-3-8(5-13)9(12(16)17)4-11(10)19-7(2)15/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFRITRWHINWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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